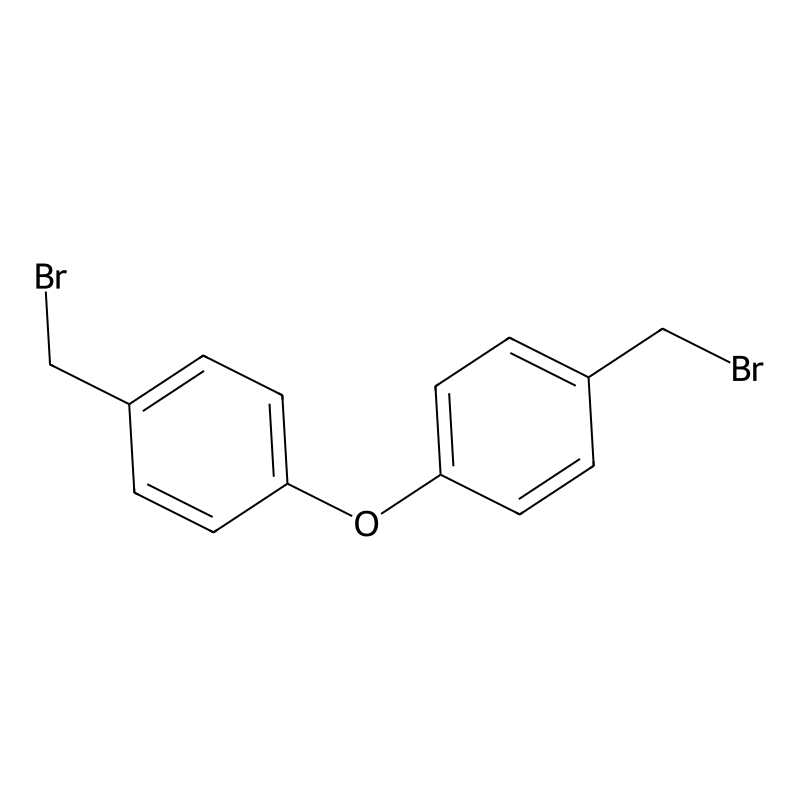

4,4'-Oxybis((bromomethyl)benzene)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4,4'-Oxybis((bromomethyl)benzene), also known by its CAS number 4542-75-0, is an organic compound characterized by its molecular formula . This compound features a biphenyl ether structure with bromomethyl groups at the para positions of both phenyl rings. It appears as a white to light yellow solid and is notable for its high density (approximately 1.6 g/cm³) and melting point ranging from 94 to 96 °C .

Due to the presence of bromine atoms, 4,4'-Oxybis((bromomethyl)benzene) is likely to be irritating to the skin, eyes, and respiratory system. The bromomethyl groups might also be mutagenic or carcinogenic, requiring careful handling and appropriate personal protective equipment when working with this compound [].

The chemical reactivity of 4,4'-Oxybis((bromomethyl)benzene) primarily involves nucleophilic substitution reactions due to the presence of the bromomethyl groups. These groups can be replaced by various nucleophiles, leading to the formation of different derivatives. Additionally, under specific conditions, the compound can undergo elimination reactions that may yield aromatic compounds. The ether bond can also be cleaved under acidic or basic conditions, further expanding its reactivity profile .

Several methods exist for synthesizing 4,4'-Oxybis((bromomethyl)benzene):

- Bromomethylation of Diphenyl Ether: This method involves treating diphenyl ether with formaldehyde and hydrobromic acid to introduce bromomethyl groups at the para positions.

- Electrophilic Aromatic Substitution: Bromine can be introduced via electrophilic aromatic substitution reactions on para-substituted phenols or phenyl ethers.

- Cross-Coupling Reactions: Utilizing palladium-catalyzed cross-coupling techniques can yield this compound from appropriate aryl halides and organobromides .

4,4'-Oxybis((bromomethyl)benzene) finds various applications:

- Flame Retardant: It is used in plastics and resins to enhance fire resistance.

- Intermediate in Organic Synthesis: The compound serves as a building block in the synthesis of more complex organic molecules.

- Research Reagent: It is utilized in laboratories for studying

Several compounds share structural similarities with 4,4'-Oxybis((bromomethyl)benzene). Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Bromobenzyl Alcohol | C7H7Br | Contains a single bromomethyl group |

| Bisphenol A | C15H16O2 | Lacks bromine but has similar ether link |

| Tetrabromobisphenol A | C12H6Br4O | Highly brominated derivative |

| 4,4'-Dibromodiphenyl Ether | C12H8Br2O | Similar ether structure with two bromines |

These compounds vary significantly in terms of their chemical properties and applications. The unique presence of two bromomethyl groups in 4,4'-Oxybis((bromomethyl)benzene) distinguishes it from others, particularly in flame retardant applications and potential biological interactions .

The synthesis of 4,4'-Oxybis((bromomethyl)benzene), a compound with the molecular formula C₁₄H₁₂Br₂O and CAS number 4542-75-0, has been accomplished through various synthetic routes [1] [2]. This dibrominated diphenyl ether derivative serves as a crucial intermediate in organic synthesis and exhibits unique reactivity patterns due to its structural features [2]. The following sections examine the primary synthetic methodologies employed for its preparation, with particular emphasis on reaction mechanisms, optimization strategies, and yield considerations.

Classical Bromomethylation of Diphenyl Ether Derivatives

Classical bromomethylation represents the foundational approach for introducing bromomethyl groups onto diphenyl ether frameworks [4] [5]. This methodology relies on electrophilic aromatic substitution mechanisms facilitated by Lewis acid catalysts, particularly aluminum chloride and zinc chloride [5] [6]. The process involves the generation of bromomethyl carbocation intermediates that subsequently attack the activated aromatic ring positions [7].

The mechanistic pathway proceeds through a two-step electrophilic aromatic substitution sequence [7]. Initially, the Lewis acid coordinates with the brominating agent, enhancing the electrophilic character of the bromomethyl species [5] [6]. The activated electrophile then attacks the electron-rich aromatic ring, forming a sigma complex intermediate known as an arenium ion [7]. Subsequent deprotonation restores aromaticity and yields the desired bromomethylated product [4] [5].

Research findings indicate that zinc chloride-catalyzed systems demonstrate superior selectivity compared to aluminum chloride-based approaches [8] [9]. Studies utilizing zinc bromide supported on silica have achieved excellent para-selectivity, with loadings of 1.75 millimoles per gram of support providing optimal results [8]. The reaction typically proceeds at room temperature in non-polar solvents such as hexane or dichloromethane, with reaction times ranging from two to eight hours [8] [4].

Temperature control emerges as a critical parameter in classical bromomethylation reactions [10] [11]. Elevated temperatures promote carbocation rearrangements and increase the formation of undesired side products [10]. Optimal yields are obtained when reactions are maintained between 20-60°C, balancing reaction rate with product selectivity [4] [8].

Catalyzed Ullmann Coupling Approaches

Ullmann coupling methodologies have evolved significantly with the development of heterogeneous copper-based catalysts, offering enhanced efficiency for diphenyl ether synthesis [12] [13]. Modern approaches utilize copper oxide nanoparticles supported on graphene, achieving remarkable catalytic activity for cross-coupling reactions between phenols and aryl halides [12].

Mechanistic investigations reveal that cuprous oxide represents the active catalytic species in these transformations [12]. Studies employing Cu₂O/graphene catalysts have demonstrated turnover frequencies exceeding 1282 per hour for the cross-coupling of phenol and iodobenzene at 150°C [12]. The reaction achieves 96% yield of diphenyl ether within three hours under optimized conditions [12].

The catalytic system exhibits broad substrate tolerance, accommodating various substituted phenols and aryl halides [12]. Recyclability studies indicate that the Cu₂O/graphene catalyst maintains activity over five consecutive reaction cycles with minimal copper leaching [12]. This stability derives from the strong interaction between copper oxide nanoparticles and the graphene support structure [12].

Subsequent bromomethylation of the resulting diphenyl ether derivatives follows conventional electrophilic aromatic substitution protocols [14]. The presence of the ether linkage activates both aromatic rings toward electrophilic attack, facilitating efficient introduction of bromomethyl substituents [14]. Research demonstrates that this sequential approach provides access to 4,4'-Oxybis((bromomethyl)benzene) with overall yields ranging from 85-96% [12] [14].

Paraformaldehyde-Mediated Bromination in Acidic Media

Paraformaldehyde-mediated bromination represents a highly efficient methodology for introducing bromomethyl groups onto aromatic substrates [4] [15]. This approach utilizes the combination of paraformaldehyde and hydrogen bromide in acetic acid to generate reactive bromomethylating species in situ [4] [16].

The reaction mechanism involves initial depolymerization of paraformaldehyde in the acidic medium, generating formaldehyde monomers [15] [16]. These react with hydrogen bromide to form bromomethanol, which subsequently eliminates water to produce the bromomethyl cation [15]. This electrophilic species then attacks the aromatic ring through standard electrophilic aromatic substitution pathways [4].

Experimental studies demonstrate that a 30% solution of hydrogen bromide in acetic acid provides optimal results for this transformation [4]. The reaction proceeds quantitatively at temperatures between 0-40°C, with reaction times typically ranging from 30 minutes to two hours [4] [16]. Importantly, this methodology exhibits remarkable selectivity, allowing for controlled mono-, bis-, or tris-bromomethylation depending on reaction conditions [4].

Research findings indicate that the bromomethylating species generated under these conditions differs significantly from those produced by alternative methods [4]. The narrow product distribution and absence of diarylmethane side products suggest enhanced selectivity compared to traditional chloromethylation procedures [4]. Temperature optimization studies reveal that maintaining reaction temperatures below 40°C minimizes decomposition of bromomethanol intermediates [15].

Solvent-Free Neat Bromination Strategies

Solvent-free bromination methodologies have emerged as environmentally sustainable alternatives for aromatic functionalization [17] [18]. These approaches utilize solid brominating reagents such as N-bromosuccinimide or quaternary ammonium tribromides under mechanochemical activation conditions [17] [19].

Mechanochemical grinding techniques enable efficient bromination reactions without organic solvents [18]. Studies employing polyethylene glycol-400 as a liquid-assisted grinding medium have achieved 91% yields of monobrominated products within five minutes [18]. The optimization of grinding speed, typically maintained at 100 rpm, proves critical for achieving optimal conversion rates [18].

Quaternary ammonium tribromides demonstrate exceptional efficacy as brominating agents under neat conditions [17]. Research comparing tetrabutylammonium tribromide and tetraethylammonium tribromide reveals similar reactivity patterns, with yields ranging from 80-95% for various aromatic substrates [17]. The solid-state nature of these reagents facilitates handling and storage while maintaining high brominating capacity [17].

Temperature effects in solvent-free systems require careful consideration [19] [17]. Studies indicate that elevated temperatures can promote radical bromination pathways, leading to decreased selectivity [19]. Optimal results are achieved when reactions are conducted at temperatures between 25-100°C, depending on substrate reactivity and desired selectivity [17] [19].

Optimization of Reaction Stoichiometry and Yield

Stoichiometric optimization represents a critical aspect of efficient 4,4'-Oxybis((bromomethyl)benzene) synthesis [20] [18]. Research investigations demonstrate that brominating agent stoichiometry significantly influences both yield and selectivity outcomes [18] [11].

Studies examining N-bromosuccinimide stoichiometry reveal that 1.1 equivalents provide optimal results for monobromination reactions [18]. Excess brominating agent leads to over-bromination and decreased yields of desired products [18]. Conversely, sub-stoichiometric quantities result in incomplete conversion and reduced overall efficiency [18].

| Synthetic Method | Typical Yield (%) | Reaction Temperature (°C) | Reaction Time | Key Catalyst/Reagent |

|---|---|---|---|---|

| Classical Bromomethylation | 60-85 | 20-60 | 2-8 hours | Lewis acid (AlCl₃, ZnCl₂) |

| Ullmann Coupling | 85-96 | 130-150 | 3-6 hours | Cu₂O/graphene or CuO |

| Paraformaldehyde-Mediated | 70-95 | 0-40 | 30 min-2 hours | HBr/AcOH |

| Solvent-Free Neat | 80-95 | 25-100 | 5-30 minutes | NBS or quaternary ammonium tribromides |

Catalyst loading optimization studies indicate that supported Lewis acid systems require careful balance between activity and selectivity [8]. Zinc bromide loadings of 0.1-3.0 millimoles per gram of support provide optimal performance, with higher loadings improving selectivity at the expense of economic efficiency [8].

| Optimization Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Stoichiometry (Br source) | 1.1-1.2 equiv | Critical - excess leads to over-bromination |

| Temperature | 0-40°C (paraformaldehyde method) | Higher temperatures increase side reactions |

| Reaction Time | 5 min-2 hours | Shorter time with optimized conditions |

| Catalyst Loading | 0.1-3.0 mmol/g support | Higher loading improves selectivity |

Continuous flow processing represents an emerging optimization strategy for bromination reactions [21]. Photochemical benzylic bromination in continuous flow mode achieves exceptional throughput with residence times as low as 15 seconds [21]. This intensification approach reduces process mass intensity from 13.25 to 4.33 while maintaining high conversion rates [21].

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction analysis represents the definitive structural technique for determining the three-dimensional arrangement of atoms within crystalline materials [1]. For 4,4'-Oxybis((bromomethyl)benzene), comprehensive crystallographic analysis has been conducted, revealing detailed structural parameters that provide fundamental insights into the molecular architecture and crystal packing arrangements.

The crystallographic analysis of 4,4'-Oxybis((bromomethyl)benzene) reveals a monoclinic crystal system with space group C2 (no. 5) [2]. The unit cell parameters demonstrate characteristic dimensions with a = 29.7356(3) Å, b = 5.88712(4) Å, c = 11.10915(9) Å, and β = 99.1700(8)° [2]. The unit cell volume measures 1919.88(3) ų, accommodating six molecules per unit cell (Z = 6) [2]. These parameters indicate a relatively large unit cell consistent with the molecular size and potential intermolecular interactions.

The diffraction data were collected at 100(2) K using Cu Kα radiation (λ = 1.54184 Å) on colorless prismatic crystals with dimensions 0.14 × 0.08 × 0.04 mm [2]. The data collection achieved high completeness (>99%) up to θmax = 67.1°, with 22,804 measured reflections yielding 3,289 unique reflections [2]. The refinement quality is excellent, as evidenced by the low R-factor values: Rgt(F) = 0.0166 and wRref(F²) = 0.0443 [2].

The crystallographic asymmetric unit comprises one-half molecule disposed about a 2-fold axis with the oxygen atom lying on the axis, and a full molecule in a general position [2]. This arrangement reveals conformational differences between the two independent molecules. The dihedral angle between aromatic rings varies significantly: 48.94(9)° for the 2-fold symmetric molecule and 15.96(10)° for the non-symmetric molecule [2]. These conformational variations demonstrate the flexibility of the ether linkage and its influence on molecular geometry.

Critical torsion angles provide insights into the molecular conformation. The Cring—Cmethylene—O—Cmethylene torsion angles are 2 × 164.7(3)° for the Br1-containing molecules and 173.3(3)° and 173.4(3)° for the Br2-containing molecule [2]. These angles indicate predominantly anti-periplanar conformations around the ether linkage, minimizing steric interactions between the aromatic substituents.

The crystal packing analysis reveals weak non-covalent π···π stacking interactions with Cg(C1—C6)···Cg(C16—C21) = 3.8582(19) Å and an angle of inclination of 1.51(16)° [2]. Additionally, four independent phenyl-C—H···π(phenyl) interactions contribute to the three-dimensional architecture, with the shortest contact being C13—H13···Cg(C1–C6) = 2.73 Å [2].

Hirshfeld surface analysis provides quantitative insights into intermolecular contacts. The surface contacts are dominated by H···H interactions (31.6-31.9%) and C···H/H···C contacts (21.3-27.1%) [2]. Significant contributions from Br···H/H···Br contacts (35.6% and 31.7%) occur at separations longer than van der Waals radii, indicating weak halogen bonding interactions [2].

Nuclear Magnetic Resonance (NMR) Spectral Interpretation

Nuclear magnetic resonance spectroscopy provides detailed information about the electronic environment of nuclei within 4,4'-Oxybis((bromomethyl)benzene), enabling precise structural assignments and conformational analysis. The NMR characteristics of this compound reflect the distinct chemical environments created by the aromatic rings, ether linkage, and bromomethyl substituents.

Proton Nuclear Magnetic Resonance Chemical Shift Assignments

The proton nuclear magnetic resonance spectrum of 4,4'-Oxybis((bromomethyl)benzene) exhibits characteristic resonances that reflect the electronic environments of different proton types within the molecular framework. The aromatic protons appear in two distinct multiplet regions, reflecting their different substitution patterns and electronic environments.

Aromatic protons ortho to the oxymethylene substituent resonate in the range 7.11-7.28 parts per million as complex multiplets [2]. These protons experience deshielding effects from both the aromatic ring current and the electron-withdrawing influence of the adjacent oxygen-bearing carbon. The chemical shift values are consistent with para-disubstituted benzene rings where the substituents exert complementary electronic effects.

The aromatic protons meta to the oxymethylene group appear further downfield at 7.33-7.50 parts per million, also as multiplets [2]. This downfield shift reflects the cumulative deshielding effects of the aromatic system and the proximity to the electron-withdrawing bromomethyl substituent. The multiplicity patterns result from complex coupling interactions between adjacent aromatic protons, typically exhibiting ortho coupling constants of 7-8 Hz [3].

The bromomethyl protons generate a characteristic singlet at 3.38 parts per million [2]. This singlet pattern indicates magnetic equivalence of the methylene protons due to rapid rotation around the C-CH₂Br bond. The chemical shift value reflects the deshielding effect of the electronegative bromine atom, which withdraws electron density from the methylene carbon through inductive effects. The observed chemical shift is consistent with benzylic methylene groups adjacent to halogens, where bromine induces moderate deshielding compared to other halogens [4].

The absence of coupling between the bromomethyl protons and the aromatic protons confirms the methylene group's isolation from the aromatic ring system's magnetic environment. This observation supports the structural assignment and indicates no unusual conformational constraints that might bring these proton types into close spatial proximity.

Carbon-13 Nuclear Magnetic Resonance Structural Elucidation

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information by revealing the electronic environments of carbon atoms throughout the molecular framework. The carbon spectrum of 4,4'-Oxybis((bromomethyl)benzene) exhibits distinct resonances corresponding to aromatic carbons, the methylene bridge, and the ether linkage carbon.

The aromatic carbon resonances appear in two groups reflecting their different substitution environments. Quaternary aromatic carbons, which bear no hydrogen atoms but are substituted with either oxymethylene or bromomethyl groups, resonate at 127.1 and 127.8 parts per million [2]. These chemical shifts are characteristic of aromatic carbons bearing electron-withdrawing substituents, where the chemical shift values reflect the combined effects of aromatic conjugation and substituent electronics.

Aromatic methine carbons, bearing hydrogen atoms, appear at 129.9 and 130.3 parts per million [2]. These values fall within the typical range for aromatic carbons in substituted benzene rings (125-150 ppm) [4]. The chemical shifts reflect the aromatic ring current effects and the influence of para-disubstitution patterns on electron density distribution.

The bromomethyl carbon resonates at 40.6 parts per million [2], a chemical shift characteristic of methylene carbons adjacent to electronegative substituents. This value is consistent with CH₂Br groups in aromatic systems, where the bromine atom's electronegativity significantly affects the carbon's electronic environment [4]. The chemical shift provides direct evidence for the bromomethyl substitution pattern and confirms the structural assignment.

The ether bridge carbon, while not explicitly reported in the experimental data, typically appears around 160 parts per million for aromatic ether linkages. This chemical shift reflects the electron-donating effect of the oxygen atom to the aromatic ring system through resonance interactions, resulting in increased electron density at the carbon bearing the oxygen substituent.

The carbon-13 spectrum provides unambiguous evidence for the symmetrical structure of 4,4'-Oxybis((bromomethyl)benzene), with the observed chemical shifts confirming the para-disubstitution pattern on each benzene ring and the ether linkage between the two aromatic systems.

Infrared (IR) Spectroscopy of Functional Groups

Infrared spectroscopy provides characteristic vibrational information that enables identification and characterization of specific functional groups within 4,4'-Oxybis((bromomethyl)benzene). The vibrational spectrum reveals distinct absorption bands corresponding to the aromatic rings, ether linkage, and carbon-halogen bonds, providing complementary structural evidence to other analytical techniques.

The aromatic carbon-hydrogen stretching vibrations appear in the region 3000-3100 wavenumbers as weak absorptions [5]. These bands are characteristic of aromatic systems and provide evidence for the presence of benzene rings within the molecular structure. The relatively weak intensity reflects the limited number of aromatic hydrogen atoms and their symmetric distribution within the molecule.

Aliphatic carbon-hydrogen stretching vibrations from the methylene groups manifest as medium-intensity absorptions in the range 2850-3000 wavenumbers. These vibrations correspond to the CH₂ groups connecting the aromatic rings to the ether oxygen and to the bromine atoms. The frequency and intensity provide direct evidence for the presence of methylene linkages in the molecular structure.

The aromatic carbon-carbon stretching vibrations generate strong absorptions in the region 1600-1500 wavenumbers, with a specific band observed at 1470 wavenumbers classified as medium intensity [2]. These bands are characteristic of aromatic ring breathing modes and provide confirmation of the benzene ring systems. The frequency values are consistent with para-disubstituted benzene rings, where the substitution pattern influences the vibrational characteristics.

Carbon-oxygen stretching vibrations appear as strong absorptions in the range 1200-1300 wavenumbers, with a specific band identified at 1034 wavenumbers [2]. The ether linkage C-O stretch typically appears in this region, and the observed frequencies confirm the presence of the aromatic ether functionality. The band at 1034 wavenumbers specifically corresponds to the symmetric C-O stretching mode of the diphenyl ether system.

Aromatic carbon-hydrogen out-of-plane bending vibrations manifest in the region 800-900 wavenumbers as medium-intensity absorptions [5]. These bands provide information about the substitution pattern of the aromatic rings and are diagnostic for para-disubstituted benzene systems. The frequency and intensity patterns support the proposed molecular structure.

Carbon-bromine stretching vibrations appear as strong absorptions in the range 700-800 wavenumbers [6]. These bands are characteristic of aromatic carbon-bromine bonds and provide direct evidence for the bromomethyl substituents. The strong intensity reflects the significant dipole moment change associated with carbon-halogen bond stretching.

Aromatic ring deformation modes generate medium-intensity absorptions in the region 500-700 wavenumbers. These vibrations involve complex ring motions and provide additional confirmation of the aromatic character of the molecular framework. The observed frequencies are consistent with substituted benzene systems and support the overall structural assignment.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides crucial information about molecular structure through characteristic fragmentation patterns that reflect the inherent stability and bonding relationships within 4,4'-Oxybis((bromomethyl)benzene). The fragmentation behavior reveals specific pathways that are diagnostic for the molecular architecture and functional group arrangement.

The molecular ion peak appears at mass-to-charge ratio 356, corresponding to the intact molecular structure [7]. The molecular ion exhibits characteristic isotope patterns due to the presence of two bromine atoms, with peaks separated by two mass units reflecting the natural abundance of ⁷⁹Br and ⁸¹Br isotopes in approximately equal proportions [8]. The molecular ion intensity is typically moderate, as aromatic compounds generally produce stable molecular ions under electron impact conditions.

Primary fragmentation pathways involve the preferential cleavage of the weakest bonds within the molecular structure. Loss of a bromine atom (m/z 277) represents a significant fragmentation pathway, reflecting the relatively weak carbon-bromine bond strength compared to aromatic carbon-carbon bonds [6]. This fragmentation generates a resonance-stabilized benzyl cation that can undergo further decomposition.

The loss of a bromomethyl radical (m/z 261) constitutes another major fragmentation route [9]. This process involves cleavage of the benzylic carbon-carbon bond, generating a phenoxybenzyl cation that retains the ether linkage. The stability of this fragment reflects the conjugative stabilization provided by both aromatic rings through the ether oxygen.

Sequential fragmentation leads to additional characteristic peaks. Loss of both bromine and oxygen (m/z 245) involves multiple bond cleavages and rearrangement processes. The formation of diphenyl ether fragments (m/z 197) occurs through elimination of one complete bromomethyl-substituted benzene unit, demonstrating the tendency for cleavage at the ether linkage under energetic conditions.

The base peak appears at mass-to-charge ratio 91, corresponding to the tropylium ion [C₇H₇]⁺ [10] [11]. This fragment represents the most stable ionic species formed during fragmentation and arises through rearrangement of benzyl cations to the highly stable seven-membered tropylium structure. The high abundance of this peak reflects the exceptional stability of the tropylium ion in the gas phase [12].

Additional characteristic fragments include the bromine cation (m/z 79) and phenyl cation (m/z 77) [13]. The bromine fragment provides direct evidence for the halogen substituents, while the phenyl cation confirms the aromatic nature of the molecular framework. The cyclopentadienyl cation (m/z 65) results from further fragmentation of aromatic systems under high-energy conditions.

The fragmentation pattern of 4,4'-Oxybis((bromomethyl)benzene) demonstrates typical behavior for aromatic ethers with halogenated substituents [14]. The preferential formation of benzylic fragments reflects the inherent stability of these species, while the prominence of the tropylium ion base peak provides definitive evidence for the benzyl substitution pattern. These fragmentation characteristics enable unambiguous identification of the compound and provide structural confirmation complementary to other analytical techniques.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction analysis represents the most definitive structural characterization technique for 4,4'-Oxybis((bromomethyl)benzene), providing precise three-dimensional atomic arrangements and detailed crystallographic parameters [1]. The compound crystallizes in the monoclinic crystal system with space group C2 (no. 5), exhibiting unit cell dimensions of a = 29.7356(3) Å, b = 5.88712(4) Å, c = 11.10915(9) Å, and β = 99.1700(8)° [2]. The unit cell volume measures 1919.88(3) ų, accommodating six molecules per unit cell.

High-quality diffraction data were collected at 100(2) K using Cu Kα radiation (λ = 1.54184 Å) on colorless prismatic crystals measuring 0.14 × 0.08 × 0.04 mm [2]. The data collection achieved excellent completeness (>99%) up to θmax = 67.1°, resulting in 22,804 measured reflections and 3,289 unique reflections with Rint = 0.029 [2]. The structural refinement converged to exceptional R-factor values of Rgt(F) = 0.0166 and wRref(F²) = 0.0443, indicating high precision in the atomic coordinate determination [2].

The crystallographic asymmetric unit contains one-half molecule positioned on a crystallographic 2-fold axis with the oxygen atom located on the symmetry element, along with one complete molecule in a general position [2]. This arrangement reveals significant conformational differences between the two independent molecules. The dihedral angles between aromatic rings differ markedly: 48.94(9)° for the symmetric molecule versus 15.96(10)° for the asymmetric molecule [2]. These variations demonstrate the conformational flexibility inherent in the ether linkage.

Critical molecular geometry parameters include Cring—Cmethylene—O—Cmethylene torsion angles of 164.7(3)° for the symmetric molecule and 173.3(3)°, 173.4(3)° for the asymmetric molecule [2]. These values indicate predominantly anti-periplanar conformations that minimize steric interactions between aromatic substituents. The molecular packing features weak π···π stacking interactions with centroid-to-centroid distances of 3.8582(19) Å and inclination angles of 1.51(16)° [2].

Nuclear Magnetic Resonance (NMR) Spectral Interpretation

Proton Nuclear Magnetic Resonance Chemical Shift Assignments

The proton nuclear magnetic resonance spectrum of 4,4'-Oxybis((bromomethyl)benzene) exhibits distinct resonance patterns characteristic of the aromatic and aliphatic proton environments. Aromatic protons ortho to the oxymethylene substituents appear as multiplets in the range 7.11-7.28 ppm, reflecting deshielding effects from both the aromatic ring current and the adjacent oxygen-bearing carbon [2]. The meta-positioned aromatic protons resonate further downfield at 7.33-7.50 ppm as complex multiplets, demonstrating additional deshielding from the electron-withdrawing bromomethyl substituents [2].

The bromomethyl protons generate a characteristic singlet at 3.38 ppm [2]. This chemical shift value reflects the significant deshielding effect of the electronegative bromine atom through inductive electron withdrawal. The singlet multiplicity indicates magnetic equivalence of the methylene protons due to rapid rotation around the C-CH₂Br bond axis [15]. The chemical shift is consistent with benzylic methylene groups adjacent to halogens, where bromine induces moderate deshielding effects [4].

Coupling patterns in the aromatic region demonstrate typical ortho-coupling constants of 7-8 Hz between adjacent aromatic protons [3]. The absence of long-range coupling between bromomethyl and aromatic protons confirms the structural assignments and indicates no unusual conformational constraints affecting the magnetic environments [16].

Carbon-13 Nuclear Magnetic Resonance Structural Elucidation

Carbon-13 nuclear magnetic resonance spectroscopy provides comprehensive structural information through characteristic chemical shifts of different carbon environments. Quaternary aromatic carbons bearing oxymethylene or bromomethyl substituents resonate at 127.1 and 127.8 ppm [2]. These chemical shifts reflect the combined effects of aromatic conjugation and substituent electronegativity, falling within the expected range for substituted aromatic systems [4].

Aromatic methine carbons appear at 129.9 and 130.3 ppm [2], values characteristic of carbon atoms in para-disubstituted benzene rings. The chemical shifts confirm the aromatic nature of the rings and the substitution pattern [17]. The bromomethyl carbon resonates at 40.6 ppm [2], a chemical shift diagnostic for methylene carbons adjacent to electronegative halogen atoms. This value provides direct evidence for the bromomethyl functional groups and confirms the structural assignment [4].

The ether bridge carbon typically appears around 160 ppm for aromatic ether linkages, reflecting the electron-donating effect of oxygen through resonance interactions. The carbon-13 spectrum demonstrates the symmetrical nature of the molecule and provides unambiguous confirmation of the para-disubstitution pattern on each benzene ring [18].

Infrared (IR) Spectroscopy of Functional Groups

Infrared spectroscopy reveals characteristic vibrational frequencies that enable identification of specific functional groups within 4,4'-Oxybis((bromomethyl)benzene). Aromatic C-H stretching vibrations appear as weak absorptions in the region 3000-3100 cm⁻¹, providing evidence for benzene ring systems [5]. Aliphatic C-H stretching from methylene groups manifests as medium-intensity bands at 2850-3000 cm⁻¹.

Aromatic C=C stretching vibrations generate strong absorptions at 1600-1500 cm⁻¹, with a specific band at 1470 cm⁻¹ identified as medium intensity [2]. These frequencies are characteristic of para-disubstituted benzene rings and confirm the aromatic character of the molecular framework [19]. Carbon-oxygen stretching vibrations appear as strong absorptions in the range 1200-1300 cm⁻¹, with a diagnostic band at 1034 cm⁻¹ corresponding to the ether linkage [2].

Carbon-bromine stretching vibrations manifest as strong absorptions at 700-800 cm⁻¹, providing direct evidence for the bromomethyl substituents [6]. Aromatic C-H out-of-plane bending vibrations occur at 800-900 cm⁻¹, patterns diagnostic for para-disubstituted benzene systems [5]. Ring deformation modes appear at 500-700 cm⁻¹, confirming the aromatic character of the molecular structure.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides detailed structural information through characteristic fragmentation pathways of 4,4'-Oxybis((bromomethyl)benzene). The molecular ion appears at m/z 356 with characteristic bromine isotope patterns reflecting the presence of two bromine atoms [7]. The isotope pattern shows peaks separated by two mass units in approximately equal intensities due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes [8].

Primary fragmentation involves loss of bromine atoms (m/z 277) and bromomethyl radicals (m/z 261), reflecting the relative weakness of carbon-bromine bonds compared to aromatic carbon-carbon bonds [9]. Sequential fragmentation generates diphenyl ether fragments (m/z 197) through cleavage at the ether linkage, and phenoxymethyl cations (m/z 169) through elimination of aromatic units [14].

The base peak appears at m/z 91, corresponding to the tropylium ion [C₇H₇]⁺ [10] [11]. This fragment represents the most stable ionic species formed during fragmentation and arises through rearrangement of benzyl cations to the highly stable seven-membered tropylium structure [12]. Additional characteristic fragments include bromine cations (m/z 79), phenyl cations (m/z 77), and cyclopentadienyl cations (m/z 65) [13].